ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate
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Overview
Description
Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate is a complex organic compound with a unique structure that includes both amino and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate typically involves multi-step organic reactions. One common method starts with the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with hydroxyethylamine to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles used.
Scientific Research Applications
Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A simpler ester that serves as a starting material for the synthesis of the compound.
Hydroxyethylamine derivatives: Compounds with similar hydroxyethyl groups that exhibit comparable reactivity.
Amino acid derivatives: Compounds with amino groups that participate in similar biochemical reactions.
The uniqueness of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHVYTJMLHBZJZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C(=NCCO)N)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C(=NCCO)N)\C(=O)OCC)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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